Cas no 436865-11-1 (Di-tert-butyl(cyclohexyl)phosphine)

Di-tert-butyl(cyclohexyl)phosphine is a sterically hindered tertiary phosphine ligand commonly employed in transition metal-catalyzed reactions. Its bulky tert-butyl and cyclohexyl substituents enhance steric protection around the phosphorus center, improving stability and selectivity in catalytic processes such as cross-coupling, hydroformylation, and hydrogenation. The ligand’s electron-rich nature facilitates oxidative addition and reductive elimination steps, making it particularly useful in palladium- and nickel-catalyzed transformations. Its robust structure also mitigates ligand degradation under harsh conditions. Di-tert-butyl(cyclohexyl)phosphine is favored in both academic and industrial research for its ability to stabilize low-coordinate metal centers while maintaining high catalytic activity.
Di-tert-butyl(cyclohexyl)phosphine structure
436865-11-1 structure
Product Name:Di-tert-butyl(cyclohexyl)phosphine
CAS No:436865-11-1
MF:C14H29P
MW:228.353825330734
MDL:MFCD03426985
CID:328695
PubChem ID:4643321
Update Time:2025-10-18

Di-tert-butyl(cyclohexyl)phosphine Chemical and Physical Properties

Names and Identifiers

    • Di-tert-butyl(cyclohexyl)phosphine
    • Di-tert-butylcyclohexylphosphine
    • ditert-butyl(cyclohexyl)phosphane
    • Phosphine, cyclohexylbis(1,1-dimethylethyl)-
    • Cyclohexyldi-tert-butylphosphine
    • DI-T-BUTYLCYCLOHEXYLPHOSPHINE
    • DTXSID10405168
    • Di-tert-butylcyclohexylphosphine, 95%
    • CYCLOHEXYLDI-T-BUTYLPHOSPHINE (10WT% IN HEXANE)
    • CYCLOHEXYLDI-T-BUTYLPHOSPHINE
    • HFFHNJKBAYQARL-UHFFFAOYSA-N
    • MFCD03426985
    • F10245
    • FT-0754492
    • 436865-11-1
    • AKOS016010189
    • di-tert-butyl(cyclohexyl)phosphane
    • AMY11718
    • SCHEMBL289341
    • A872658
    • CYCLOHEXYL(DI-TERT-BUTYL)PHOSPHINE
    • DB-009645
    • MDL: MFCD03426985
    • Inchi: 1S/C14H29P/c1-13(2,3)15(14(4,5)6)12-10-8-7-9-11-12/h12H,7-11H2,1-6H3
    • InChI Key: HFFHNJKBAYQARL-UHFFFAOYSA-N
    • SMILES: P(C(C)(C)C)(C(C)(C)C)C1CCCCC1

Computed Properties

  • Exact Mass: 228.20100
  • Monoisotopic Mass: 228.200687923g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.7
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • Color/Form: Not available
  • Density: 0.889 g/mL at 25 °C
  • Melting Point: No data available
  • Boiling Point: 282 ºC
  • Flash Point: 129 ºC
  • Refractive Index: n20/D 1.506
  • PSA: 13.59000
  • LogP: 5.39800
  • Solubility: Not available
  • Sensitiveness: air sensitive
  • Vapor Pressure: No data available

Di-tert-butyl(cyclohexyl)phosphine Security Information

Di-tert-butyl(cyclohexyl)phosphine Pricemore >>

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Di-tert-butyl(cyclohexyl)phosphine Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:436865-11-1)Cyclohexyldi - T型丁基膦
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Quantity:25KG,200KG,1000KG
Purity:99%
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:436865-11-1)DI-T-BUTYLCYCLOHEXYLPHOSPHINE
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Quantity:200kg
Purity:99.9%
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Amadis Chemical Company Limited
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(CAS:436865-11-1)Di-tert-butyl(cyclohexyl)phosphine
Order Number:A872658
Stock Status:in Stock
Quantity:25g/2g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:35
Price ($):238.0/201.0
Email:sales@amadischem.com

Di-tert-butyl(cyclohexyl)phosphine Related Literature

Additional information on Di-tert-butyl(cyclohexyl)phosphine

Recent Advances in the Application of Di-tert-butyl(cyclohexyl)phosphine (CAS: 436865-11-1) in Chemical Biology and Pharmaceutical Research

Di-tert-butyl(cyclohexyl)phosphine (CAS: 436865-11-1) has emerged as a pivotal ligand in transition metal-catalyzed reactions, particularly in pharmaceutical synthesis and chemical biology. Recent studies highlight its superior steric and electronic properties, which enhance catalytic efficiency in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. This phosphine ligand's unique tert-butyl and cyclohexyl substituents contribute to its stability and reactivity, making it indispensable in the synthesis of complex bioactive molecules.

A 2023 study published in Journal of the American Chemical Society demonstrated the ligand's efficacy in palladium-catalyzed C-N bond formations, achieving unprecedented yields (>95%) in the synthesis of aryl amines, a key intermediate in drug development. The research emphasized the ligand's role in suppressing β-hydride elimination, a common side reaction in such transformations. Computational studies further revealed that the bulky tert-butyl groups stabilize the palladium center, while the cyclohexyl moiety facilitates substrate access.

In oncology drug discovery, Di-tert-butyl(cyclohexyl)phosphine has been utilized in the synthesis of kinase inhibitors targeting EGFR and BRAF mutations. A collaborative effort between academia and industry (Nature Communications, 2024) reported its use in streamlining the production of a preclinical candidate, reducing synthetic steps from 12 to 7 while maintaining enantioselectivity (>99% ee). The ligand's air stability also addressed previous challenges in handling phosphine reagents under industrial conditions.

Emerging applications extend to PROTAC (Proteolysis Targeting Chimera) development, where its metal-coordinating properties enable precise assembly of ternary complexes. Researchers at Scripps Institute (2024) leveraged this phosphine to construct E3 ligase-binding warheads, achieving 10-fold improved degradation efficiency of target proteins compared to traditional linkers. The CAS: 436865-11-1 compound's role in these bifunctional molecules underscores its versatility beyond conventional catalysis.

Ongoing clinical trials (Phase I/II) for small molecules synthesized using this phosphine ligand show promising pharmacokinetic profiles, with reduced off-target effects attributed to the high fidelity of the catalytic processes. Analytical studies using HPLC-MS and X-ray crystallography have confirmed the ligand's contribution to minimizing metal contamination in final drug substances, meeting stringent regulatory requirements for novel therapeutics.

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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:436865-11-1)Cyclohexyldi - T型丁基膦
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Quantity:25KG,200KG,1000KG
Price ($):Inquiry
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Suzhou Senfeida Chemical Co., Ltd
(CAS:436865-11-1)DI-T-BUTYLCYCLOHEXYLPHOSPHINE
sfd6276
Purity:99.9%
Quantity:200kg
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